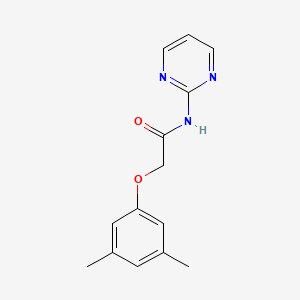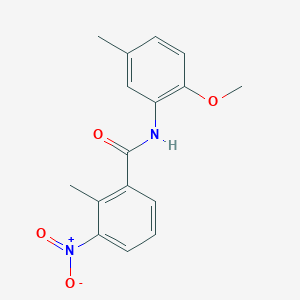
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide, also known as DPY-30, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPY-30 belongs to the class of pyrimidine-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.
Mécanisme D'action
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide acts as a scaffold protein that interacts with various chromatin-modifying enzymes, including histone acetyltransferases and methyltransferases. Its interaction with these enzymes leads to the regulation of gene expression and chromatin modification, which plays a crucial role in various cellular processes.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has been found to regulate gene expression and chromatin modification, which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis. It has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide in laboratory experiments include its high yield synthesis method and its potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.
Orientations Futures
For research on 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide include understanding its role in epigenetic regulation, its potential applications in cancer research, and the development of new compounds based on its structure. Further studies are also needed to understand its mechanism of action and potential side effects, as well as its potential as a drug candidate for various diseases.
In conclusion, 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research make it an exciting area of study for scientists.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide involves the reaction of 3,5-dimethylphenol with ethyl 2-bromoacetate, followed by the reaction with 2-aminopyrimidine. The resulting compound is then treated with acetic anhydride and triethylamine to obtain 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide in high yields.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has been studied for its potential applications in various fields of scientific research. It has been found to play a crucial role in regulating gene expression and chromatin modification, making it a promising candidate for epigenetic studies. 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-11(2)8-12(7-10)19-9-13(18)17-14-15-4-3-5-16-14/h3-8H,9H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQLNHUKVAWHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-pyrimidin-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)

![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)

![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)



![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)